6-(Cyclopropylmethoxy)-2-methylpyridin-3-amine
Description
6-(Cyclopropylmethoxy)-2-methylpyridin-3-amine (CAS 1251299-07-6) is a pyridine derivative characterized by a cyclopropylmethoxy substituent at the 6-position, a methyl group at the 2-position, and an amine group at the 3-position. Its molecular formula is C₁₀H₁₄N₂O, with a molecular weight of 178.23 g/mol . The cyclopropylmethoxy group introduces steric bulk and enhanced metabolic stability compared to simpler alkoxy substituents, making this compound of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
6-(cyclopropylmethoxy)-2-methylpyridin-3-amine |
InChI |
InChI=1S/C10H14N2O/c1-7-9(11)4-5-10(12-7)13-6-8-2-3-8/h4-5,8H,2-3,6,11H2,1H3 |
InChI Key |
NGAGCSYWDFQHQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)OCC2CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopropylmethoxy)-2-methylpyridin-3-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a cyclopropylmethanol derivative with a suitable leaving group on the pyridine ring.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as recrystallization, distillation, or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclopropylmethoxy)-2-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the cyclopropylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding pyridine N-oxide.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-(Cyclopropylmethoxy)-2-methylpyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Cyclopropylmethoxy)-2-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Metabolic Stability: Cyclopropyl groups are known to resist oxidative metabolism, enhancing the compound's half-life in biological systems compared to benzyloxy or fluorophenyl derivatives .
- Synthetic Complexity : The cyclopropylmethoxy substituent requires multi-step synthesis (e.g., cyclopropane ring formation via Simmons-Smith reaction followed by alkoxylation), whereas methoxy or benzyloxy analogs are accessible via direct nucleophilic substitution .
Comparisons :
- 6-Methoxy-5-methylpyridin-3-amine : Synthesized via methoxylation of a bromopyridine intermediate using NaOMe or Cu-catalyzed coupling .
- 6-(Benzyloxy)-2-methylpyridin-3-amine : Benzyl bromide reacts with a hydroxyl precursor in the presence of K₂CO₃, followed by catalytic hydrogenation (Pd/C) to remove benzyl groups if needed .
- Fluorophenyl Derivatives : Suzuki-Miyaura coupling between boronic acids and halogenated pyridines using Pd(PPh₃)₄ .
Biological Activity
6-(Cyclopropylmethoxy)-2-methylpyridin-3-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by the presence of a cyclopropylmethoxy group, which may enhance its interaction with various biological targets, including enzymes and receptors.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a pyridine ring substituted at the 2-position with a methyl group and at the 6-position with a cyclopropylmethoxy group. This configuration is significant as it may influence the compound's lipophilicity and overall reactivity.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities , particularly in the areas of antimicrobial and anticancer effects. The compound has been shown to interact with various molecular targets, modulating biochemical pathways involved in cell signaling and metabolism.
The mechanism of action for this compound primarily involves its ability to bind to specific enzymes or receptors, thereby altering their activity. For instance, studies suggest that it may inhibit certain enzyme activities linked to inflammation or cancer progression, providing insights into its therapeutic potential.
Antimicrobial Activity
A series of studies have demonstrated that this compound possesses significant antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
Anticancer Properties
In cancer research, this compound has been evaluated for its ability to inhibit tumor cell proliferation. Notably, it has shown promising results in several cancer cell lines, including breast and colon cancer models. The compound's structural features may facilitate its interaction with key proteins involved in cancer cell growth.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds. Below is a table summarizing the key similarities and differences in biological activity among selected pyridine derivatives.
| Compound Name | Antimicrobial Activity | Anticancer Activity | Structural Features |
|---|---|---|---|
| This compound | Significant | Promising | Cyclopropylmethoxy group at 6-position |
| 6-Methoxy-2-methylpyridin-3-amine | Moderate | Limited | Lacks cyclopropyl group |
| 6-(Cyclopropylmethoxy)-5-methylpyridin-3-amine | Significant | Moderate | Methyl substitution at 5-position |
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus revealed an inhibition zone of 15 mm at a concentration of 100 µg/mL, suggesting strong antimicrobial potential.
- Cancer Cell Proliferation : In a comparative study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a reduction of cell viability by approximately 40% compared to control groups after 48 hours of exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
